5-(3-Bromopropyl)-2-methyl-1,3-thiazole
Description
Significance of Heterocyclic Compounds in Chemical Research
Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. wikipedia.orguou.ac.in This class of molecules is of immense interest due to its widespread presence in natural products, pharmaceuticals, agrochemicals, and materials science. uou.ac.in The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties and reactivity to these rings, making them versatile scaffolds in drug discovery and development. nih.gov Many vitamins, alkaloids, and antibiotics owe their biological activity to the presence of heterocyclic moieties. nih.gov
The 1,3-Thiazole Scaffold: Structural Features and Research Relevance
Among the vast array of heterocyclic systems, the 1,3-thiazole ring, a five-membered aromatic ring containing a sulfur and a nitrogen atom at positions 1 and 3 respectively, has garnered significant attention. analis.com.mymdpi.com This scaffold is a key structural component in numerous biologically active molecules, including the vitamin thiamine (B1217682) (Vitamin B1) and the antibiotic penicillin. The aromatic nature of the thiazole (B1198619) ring, combined with the presence of two different heteroatoms, results in a unique electron distribution that influences its reactivity and interaction with biological targets. analis.com.my The thiazole nucleus is known to be involved in a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govmdpi.com The protons on the thiazole ring typically resonate in the range of 7.27 to 8.77 ppm in ¹H NMR spectroscopy, confirming its aromatic character. analis.com.my
Contextualization of Halogenated Alkyl 1,3-Thiazole Derivatives in Synthetic Chemistry
Halogenated alkyl derivatives of 1,3-thiazoles are valuable intermediates in synthetic organic chemistry. The presence of a halogen, such as bromine, on an alkyl side chain attached to the thiazole ring provides a reactive handle for a variety of chemical transformations. nih.gov The carbon-bromine bond can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility makes halogenated alkyl thiazoles important building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nbinno.com The reactivity of the alkyl bromide allows for the construction of diverse molecular architectures, enabling the exploration of structure-activity relationships in drug design.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10BrNS |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
5-(3-bromopropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6-9-5-7(10-6)3-2-4-8/h5H,2-4H2,1H3 |
InChI Key |
AWPCGCZEAYVEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Bromopropyl 2 Methyl 1,3 Thiazole and Analogous Structures
Classical and Contemporary Approaches to 1,3-Thiazole Core Construction
The construction of the 1,3-thiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.
The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole nucleus. researchgate.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-methyl-5-substituted thiazoles, thioacetamide (B46855) is the thioamide of choice. The α-halocarbonyl component can be varied to introduce different substituents at the C4 and C5 positions.
The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, leading to the formation of the thiazole ring through a multistep pathway that includes an initial SN2 reaction followed by intramolecular cyclization and dehydration. wikipedia.org This method is known for its high yields and operational simplicity. wikipedia.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| α-haloketone | Thioamide | Heat | 2,4,5-trisubstituted thiazole | High | wikipedia.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea (B124793) | EtOH/Water, 65°C or Ultrasonic irradiation, RT | Substituted Hantzsch thiazole derivative | 79-90% | ijpcbs.com |
| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Multicomponent reaction | Substituted 4-phenyl-1,3-thiazole derivative | Not specified |
This table presents examples of Hantzsch thiazole synthesis and its variants.
Variants of the Hantzsch synthesis have been developed to improve efficiency and expand substrate scope. These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of solid-supported catalysts for greener reaction conditions. ijpcbs.com
Beyond the Hantzsch synthesis, other cyclization strategies are employed for thiazole formation. A common approach involves the reaction of α-haloketones with thioamides or thioureas, which is the fundamental basis of the Hantzsch reaction but can be adapted in various ways. For instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea under microwave irradiation provides a rapid route to 2-amino-5-methylthiazole (B129938) derivatives. nih.gov
Recent advancements have also demonstrated the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids. This metal-free method proceeds through carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization and deoxygenation to yield the desired thiazoles in excellent yields. organic-chemistry.orgsemanticscholar.orgwikipedia.org
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering increased efficiency, reduced waste, and the ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of substituted thiazoles. For example, a one-pot, three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a reusable catalyst has been shown to produce Hantzsch thiazole derivatives in high yields. ijpcbs.com Another example involves the one-pot condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a pyrazole-4-carbaldehyde to afford complex thiazole derivatives. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid, Conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | ijpcbs.com |
| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Orthophosphoric acid | 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4 ylmethylene]- hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives | High | researchgate.net |
| α-active methylene (B1212753) ketones, potassium thiocyanate, primary amines | One-pot, four-step process in ethanol (B145695) | Thiazol-2(3H)-imine derivatives | Not specified |
This table showcases examples of one-pot multicomponent reactions for thiazole synthesis.
Regioselective Introduction of the 3-Bromopropyl Moiety
Once the 2-methylthiazole (B1294427) core is synthesized, the next critical step is the regioselective introduction of the 3-bromopropyl group at the C5 position. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution, with the C5 position being a common site for functionalization in 2-substituted thiazoles.
Direct Friedel-Crafts alkylation of 2-methylthiazole with 1,3-dibromopropane (B121459) in the presence of a Lewis acid could theoretically introduce the 3-bromopropyl group. However, such reactions are often plagued by issues of polysubstitution and rearrangement of the alkylating agent. A more controlled approach involves the lithiation of the C5 position of 2-methylthiazole using a strong base like n-butyllithium, followed by quenching with an electrophile such as 1,3-dibromopropane. Lateral lithiation of the 2-methyl group can be a competing reaction, and careful control of reaction conditions is necessary to achieve the desired regioselectivity. researchgate.net
A more reliable and versatile strategy for introducing the 3-bromopropyl side chain involves a series of functional group interconversions starting from a pre-functionalized 2-methylthiazole.
A common starting point is the Vilsmeier-Haack formylation of 2-methylthiazole, which regioselectively introduces a formyl group at the C5 position to yield 2-methylthiazole-5-carbaldehyde (B182251). ijpcbs.comorganic-chemistry.orgsemanticscholar.orgwikipedia.org This aldehyde can then undergo a Wittig reaction with a suitable phosphonium (B103445) ylide, such as (2-bromoethyl)triphenylphosphonium bromide, to introduce a three-carbon chain. Subsequent reduction of the resulting alkene and conversion of the terminal functional group to a bromide would afford the target compound.
Alternatively, the Wittig reaction of 2-methylthiazole-5-carbaldehyde with methoxymethylenetriphenylphosphine would yield an enol ether, which upon hydrolysis and reduction would give 2-(2-methylthiazol-5-yl)ethanol. This alcohol can then be converted to the corresponding bromide via standard methods, such as treatment with phosphorus tribromide or carbon tetrabromide and triphenylphosphine.
Another viable route is the Friedel-Crafts acylation of 2-methylthiazole with 3-bromopropionyl chloride in the presence of a Lewis acid like aluminum chloride. organic-chemistry.orgmasterorganicchemistry.com This would introduce a 3-bromopropionyl group at the C5 position. The resulting ketone can then be reduced to the corresponding methylene group using methods like the Wolff-Kishner or Clemmensen reduction to furnish 5-(3-bromopropyl)-2-methyl-1,3-thiazole.
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| 2-Methylthiazole | 1. POCl₃, DMF (Vilsmeier-Haack) | 2-Methylthiazole-5-carbaldehyde | This compound (via multi-step conversion) | ijpcbs.comorganic-chemistry.orgsemanticscholar.orgwikipedia.org |
| 2-Methylthiazole | 3-Bromopropionyl chloride, AlCl₃ (Friedel-Crafts) | 1-(2-Methylthiazol-5-yl)-3-bromopropan-1-one | This compound (via reduction) | organic-chemistry.orgmasterorganicchemistry.com |
| 5-Bromo-2-methylthiazole | 1. n-BuLi 2. Ethylene oxide 3. HBr/PBr₃ | 2-(2-Methylthiazol-5-yl)ethanol | This compound | researchgate.netlookchem.com |
This table outlines potential functional group interconversion strategies for the synthesis of the target compound.
Green Chemistry Principles in Thiazole Synthesis
The synthesis of the thiazole ring, a core component in many pharmaceuticals, has traditionally relied on methods that are often energy-intensive and utilize hazardous solvents. bepls.comresearchgate.net The Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones with thioamides or thioureas, is one such reaction that has been extensively adapted to greener alternatives. researchgate.netmdpi.com The adoption of green chemistry principles aims to address the environmental impact of these syntheses by focusing on atom economy, energy efficiency, and the use of renewable and non-toxic materials. researchgate.netufms.br
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govjusst.orgresearchgate.net The use of microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can be particularly advantageous for the synthesis of heterocyclic compounds like thiazoles. researchgate.netscilit.com
Various studies have demonstrated the successful application of microwave energy in the synthesis of thiazole derivatives. For instance, the Hantzsch reaction of substituted ketones with thiourea and iodine can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. jusst.orgresearchgate.net One-pot, three-component syntheses under microwave conditions have also been developed, providing a rapid and efficient route to complex thiazole structures. nih.govmdpi.com This approach not only saves time and energy but also simplifies reaction procedures. bepls.com The significant rate enhancement is a key advantage, often reducing reaction times from hours to mere minutes. researchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazole Derivatives
| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Substituted Ketone, Thiourea, Iodine | Conventional (Reflux) | 8-10 hours | Moderate | jusst.org |
| 2 | Substituted Ketone, Thiourea, Iodine | Microwave (170 W) | 5-15 minutes | High | jusst.org |
| 3 | Aryl Ketones, Thiosemicarbazide, Phenacyl Bromides | Microwave (300 W) | 30-175 seconds | Good | bepls.com |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a cornerstone of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. researchgate.net Solvent-free, or solid-state, reactions offer a compelling alternative, where reactants are mixed together in the absence of a solvent, often with grinding or minimal heating. researchgate.netresearchgate.net This technique can lead to improved yields, higher selectivity, and easier product isolation. researchgate.net
The synthesis of 2-aminothiazoles and their derivatives has been successfully achieved under solvent-free conditions. For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea can proceed to completion in seconds without any catalyst or solvent, affording products in good yields after a simple workup. organic-chemistry.org In some protocols, a few drops of ethanol are used to wet the reactants before grinding with a mortar and pestle at room temperature, which still represents a significant reduction in solvent use compared to traditional refluxing methods. researchgate.net These solvent-free approaches are not only more environmentally friendly but are also economically advantageous due to reduced solvent purchasing and disposal costs. researchgate.net
Utilization of Recyclable Catalytic Systems (e.g., Magnetic Nanocatalysts)
The development of recoverable and reusable catalysts is a key area of green chemistry research. mdpi.com Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture by simple filtration, a significant advantage over homogeneous catalysts. nih.gov This simplifies product purification and allows the catalyst to be used in multiple reaction cycles, reducing waste and cost. nanobioletters.com
Several types of recyclable catalysts have been employed for thiazole synthesis:
Magnetic Nanocatalysts : These catalysts, often composed of a magnetic core (like iron oxide) coated with a catalytic material, offer a highly efficient method for catalyst recovery. benthamdirect.com After the reaction, the catalyst can be easily separated from the reaction medium using an external magnet. benthamdirect.com For example, NiFe₂O₄ nanoparticles have been used as a reusable catalyst for the one-pot, three-component synthesis of thiazole scaffolds, demonstrating high yields and remarkable reusability over multiple cycles. acs.org
Silica-Supported Catalysts : Solid supports like silica can be functionalized with catalytic species. Silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives, with the catalyst being easily recovered by filtration. mdpi.com
Biocatalysts : Naturally derived polymers like chitosan (B1678972) have been modified and used as green, recyclable biocatalysts. mdpi.com These materials are biodegradable, non-toxic, and effective in catalyzing thiazole synthesis, particularly under ultrasonic irradiation, and can be reused multiple times without a significant drop in efficiency. mdpi.comnih.gov
Table 2: Catalyst Reusability in Thiazole Synthesis
| Catalyst System | Reaction Type | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Reference |
|---|---|---|---|---|---|
| Nano-NiFe₂O₄ | Three-component synthesis | 90 | 88 | 85 | acs.org |
| Copper Silicate | Hantzsch synthesis | 92 | 90 | 85 | nanobioletters.com |
| PIBTU-CS Hydrogel | Thiazole synthesis | High | High | Good | mdpi.com |
Purification and Isolation Techniques in Academic Synthesis
Following the synthesis of this compound or its analogs, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. In an academic research setting, several standard techniques are routinely employed to isolate the target compound in high purity. The choice of method depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities.
The most common purification method for thiazole derivatives is column chromatography on silica gel. mdpi.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (an eluting solvent system, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate). scholaris.ca The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) .
After chromatography, recrystallization is frequently used to achieve high purity, especially for solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.
The identity and purity of the final product are confirmed using a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. mdpi.comacs.org Infrared (IR) spectroscopy may also be used to identify characteristic functional groups. nih.gov For particularly challenging separations or to obtain highly pure samples for analysis, High-Performance Liquid Chromatography (HPLC) may be employed. scholaris.ca
Chemical Reactivity and Derivatization Strategies of 5 3 Bromopropyl 2 Methyl 1,3 Thiazole
Nucleophilic Substitution Reactions at the Bromopropyl Chain
The primary electrophilic site of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is the carbon atom attached to the bromine, making the bromopropyl chain highly susceptible to nucleophilic attack. This reactivity is the basis for a variety of derivatization strategies, including amination, thiolation, and the formation of quaternary ammonium (B1175870) salts.
Amination Reactions
The reaction of this compound with primary and secondary amines leads to the formation of the corresponding secondary and tertiary amines, respectively. This nucleophilic substitution reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile, displacing the bromide ion.
The general reaction can be represented as follows:
With primary amines:
R-NH₂ + Br-(CH₂)₃-C₄H₂NS → R-NH-(CH₂)₃-C₄H₂NS + HBr
With secondary amines:
R₂NH + Br-(CH₂)₃-C₄H₂NS → R₂N-(CH₂)₃-C₄H₂NS + HBr
These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases used include triethylamine, diisopropylethylamine, or an excess of the reacting amine itself. The choice of solvent depends on the solubility of the reactants and is often a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).
| Amine Type | Product | General Reaction Conditions |
| Primary Amine (R-NH₂) | Secondary Amine | Polar aprotic solvent (e.g., ACN, DMF), Base (e.g., Et₃N, K₂CO₃), Room temperature to moderate heating |
| Secondary Amine (R₂NH) | Tertiary Amine | Polar aprotic solvent (e.g., ACN, DMF), Base (e.g., Et₃N, K₂CO₃), Room temperature to moderate heating |
Thiolation Reactions
Analogous to amination, the bromopropyl group readily undergoes reaction with thiols or thiolate anions to form thioethers. These reactions are also typically SN2 substitutions and are highly efficient due to the excellent nucleophilicity of sulfur.
When using a neutral thiol (R-SH), a base is required to deprotonate the thiol to the more nucleophilic thiolate (R-S⁻). Common bases for this purpose include sodium hydroxide, sodium methoxide, or sodium hydride. Alternatively, pre-formed thiolate salts, such as sodium thiomethoxide, can be used directly.
The general reaction is as follows:
R-S⁻ + Br-(CH₂)₃-C₄H₂NS → R-S-(CH₂)₃-C₄H₂NS + Br⁻
| Nucleophile | Product | General Reaction Conditions |
| Thiol (R-SH) + Base | Thioether | Polar solvent (e.g., EtOH, DMF), Base (e.g., NaOH, NaH), Room temperature |
| Thiolate (R-SNa) | Thioether | Polar solvent (e.g., EtOH, DMF), Room temperature |
Formation of Quaternary Ammonium Salts
Tertiary amines react with this compound to yield quaternary ammonium salts. This reaction, known as quaternization, is a classic example of an SN2 reaction where the tertiary amine acts as the nucleophile. libretexts.orgmsu.edu
The general reaction is:
R₃N + Br-(CH₂)₃-C₄H₂NS → [R₃N-(CH₂)₃-C₄H₂NS]⁺Br⁻
The reaction is typically carried out by heating the alkyl bromide with an excess of the tertiary amine, often in a polar solvent like acetonitrile or acetone. The resulting quaternary ammonium salt usually precipitates from the reaction mixture upon cooling or can be isolated by evaporation of the solvent. Microwave-assisted synthesis has also been shown to be an effective method for the preparation of quaternary ammonium salts, often leading to reduced reaction times and improved yields.
| Tertiary Amine (R₃N) | Product | General Reaction Conditions |
| Trimethylamine | [ (CH₃)₃N-(CH₂)₃-C₄H₂NS ]⁺Br⁻ | Acetonitrile, Reflux |
| Triethylamine | [ (C₂H₅)₃N-(CH₂)₃-C₄H₂NS ]⁺Br⁻ | Acetone, Reflux |
| Pyridine | [ C₅H₅N-(CH₂)₃-C₄H₂NS ]⁺Br⁻ | DMF, Heating |
Functionalization of the 1,3-Thiazole Ring System
While the bromopropyl chain is the most reactive site for nucleophilic attack, the 1,3-thiazole ring itself can also be functionalized, providing another avenue for derivatization.
Electrophilic Aromatic Substitution Patterns
The 1,3-thiazole ring is an electron-rich aromatic system, though less so than pyrrole (B145914) or furan. It can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The 2-methyl group is an electron-donating group, which activates the ring towards electrophilic attack. In 2-alkylthiazoles, electrophilic substitution preferentially occurs at the C5 position. msu.edu
Bromination: Bromination of 2-methylthiazole (B1294427) has been shown to occur at the 5-position. sigmaaldrich.com Therefore, it is expected that if this compound were subjected to further bromination under electrophilic conditions (e.g., Br₂ in acetic acid), the incoming bromine atom would likely substitute at the C4 position, as the C5 position is already occupied.
Nitration: The nitration of thiazole (B1198619) derivatives can be achieved using nitrating agents such as nitric acid in sulfuric acid or nitric acid in trifluoroacetic anhydride. researchgate.netlongdom.org For a 2,5-disubstituted thiazole like the title compound, nitration would be expected to occur at the C4 position, if at all, as this is the only remaining unsubstituted position on the ring. The reaction conditions would need to be carefully controlled to avoid oxidation of the thiazole ring.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the thiazole ring of this compound, a handle for the catalyst, typically a halogen or a triflate group, would need to be introduced onto the ring, for instance, at the C4 position via electrophilic halogenation as discussed above.
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. ias.ac.in If a bromo or iodo substituent were introduced at the C4 position of the thiazole ring, it could then participate in a Suzuki coupling with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups.
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orggoogle.comsciforum.netresearchgate.net A C4-halogenated derivative of this compound could be coupled with various alkynes to introduce alkynyl moieties.
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. A C4-halothiazole derivative could be coupled with alkenes to form a new carbon-carbon bond at the C4 position, leading to the introduction of a substituted vinyl group.
| Cross-Coupling Reaction | Required Thiazole Substrate | Coupling Partner | Product |
| Suzuki | 4-Halo-5-(3-bromopropyl)-2-methyl-1,3-thiazole | R-B(OH)₂ | 4-R-5-(3-bromopropyl)-2-methyl-1,3-thiazole |
| Sonogashira | 4-Halo-5-(3-bromopropyl)-2-methyl-1,3-thiazole | R-C≡CH | 4-(R-C≡C)-5-(3-bromopropyl)-2-methyl-1,3-thiazole |
| Heck | 4-Halo-5-(3-bromopropyl)-2-methyl-1,3-thiazole | Alkene | 4-(Substituted vinyl)-5-(3-bromopropyl)-2-methyl-1,3-thiazole |
Oxidation and Reduction Chemistry of the Thiazole Heterocycle
The chemical behavior of the thiazole ring in this compound under oxidative and reductive conditions is dictated by the inherent aromaticity and the electronic nature of its substituents. The thiazole nucleus is generally resistant to reduction but can undergo oxidation, particularly at the nitrogen and sulfur atoms, although the latter typically requires strong oxidizing agents.
Oxidation: The nitrogen atom at position 3 of the thiazole ring is a primary site for oxidation, leading to the formation of N-oxides. The presence of the electron-donating 2-methyl group enhances the nucleophilicity of the ring nitrogen, facilitating this transformation. nih.gov The reaction of analogous 2-methyl-substituted thiazoles and benzothiazoles with oxidizing agents like hydrogen peroxide in the presence of catalysts or with peroxy acids can yield the corresponding thiazole N-oxides. nih.govresearchgate.net These N-oxides are valuable synthetic intermediates, as the N-oxide group can influence the reactivity of the heterocyclic ring and can be subsequently removed if necessary.
While the sulfur atom in the thiazole ring can be oxidized to sulfoxides and sulfones, this generally requires more potent oxidizing agents and can sometimes lead to ring-opening, depending on the reaction conditions and the substitution pattern on the ring. acs.org Studies on the photooxidation of thiazole derivatives with singlet oxygen have shown that the reaction can proceed via a [2+2] or [4+2] cycloaddition, leading to endoperoxides that can decompose to form ring-cleaved products. acs.org The specific outcome for this compound would depend on the chosen oxidant and reaction parameters.
Reduction: The thiazole ring is an electron-rich aromatic system, which makes it generally resistant to catalytic hydrogenation and chemical reduction under standard conditions. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically ineffective at reducing the aromatic thiazole ring, as they are primarily suited for the reduction of carbonyls and imines. acs.orgorganic-chemistry.orgyoutube.com More forceful reduction methods, such as those employing sodium in liquid ammonia (B1221849) (Birch reduction) or high-pressure catalytic hydrogenation, might achieve ring reduction, but often with a lack of selectivity and potential cleavage of the C-S bond. For most synthetic applications involving this compound, the thiazole ring is intentionally preserved as a stable aromatic core while chemical transformations are directed at the reactive bromopropyl side chain.
Intramolecular Cyclization Reactions Involving the Bromopropyl Group and Thiazole Nucleus
The bifunctional nature of this compound, possessing both a nucleophilic thiazole nitrogen and an electrophilic bromopropyl chain, makes it an ideal substrate for intramolecular cyclization. This reaction pathway leads to the formation of fused bicyclic heterocyclic systems, which are of significant interest in medicinal chemistry.
The primary mode of intramolecular cyclization involves the nucleophilic attack of the thiazole ring nitrogen (N-3) on the terminal electrophilic carbon of the bromopropyl side chain. This process results in the formation of a six-membered ring fused to the thiazole nucleus, generating a thiazolo[3,2-a]pyridinium salt. This type of reaction is a well-established method for constructing N-fused heterocyclic cations. researchgate.netnih.gov
The reaction typically proceeds by heating the compound in a suitable solvent. The quaternization of the thiazole nitrogen leads to the formation of a stable, aromatic pyridinium (B92312) ring fused with the thiazole ring. The resulting bicyclic cation, specifically the 6,7-dihydro-2-methyl-5H-thiazolo[3,2-a]pyridinium bromide, possesses a unique structural and electronic architecture.
Table 1: Intramolecular Cyclization Product
| Starting Material | Product | Reaction Type | Conditions |
| This compound | 6,7-Dihydro-2-methyl-5H-thiazolo[3,2-a]pyridinium bromide | Intramolecular N-alkylation | Heating in solvent (e.g., acetonitrile, DMF) |
Precursor Role in the Synthesis of Diverse Heterocyclic Scaffolds
This compound serves as a versatile building block for the synthesis of a wide array of more complex heterocyclic scaffolds. The reactivity of the bromopropyl side chain is the key to its utility as a precursor, allowing for the annulation of new rings onto the thiazole core through reactions with various binucleophilic reagents. longdom.orgnih.gov This strategy enables the construction of fused thiazole systems such as thiazolo[3,2-a]pyrimidines, thiazolo[3,2-b] researchgate.netnih.govosi.lvtriazoles, and other related polycyclic structures. osi.lvmdpi.com
The general synthetic approach involves the reaction of the bromopropyl group with a molecule containing two nucleophilic centers. The initial step is typically an intermolecular nucleophilic substitution of the bromide, followed by an intramolecular cyclization to form the new ring.
Examples of Heterocyclic Scaffolds Derived from this compound:
Thiazolo-pyridazine Derivatives: Reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of fused pyridazine (B1198779) rings. The initial N-alkylation is followed by cyclization to yield the thiazolo-pyridazine system.
Thiazolo-pyrimidine Derivatives: Condensation with thiourea (B124793) provides a classic route to fused pyrimidine (B1678525) rings. The reaction likely proceeds through the formation of an S-alkylated isothiourea intermediate, which then undergoes intramolecular cyclization and rearrangement to form a stable thiazolo[3,2-a]pyrimidine derivative. osi.lv
Thiazolo-diazepine Derivatives: Reaction with ethylenediamine (B42938) or other 1,2-diamines can be used to construct seven-membered diazepine (B8756704) rings fused to the thiazole core.
The specific structures of the resulting heterocyclic scaffolds can be tailored by selecting the appropriate binucleophilic reactant. This modularity makes this compound a valuable intermediate in combinatorial chemistry and drug discovery programs aimed at generating libraries of novel heterocyclic compounds.
Table 2: Synthesis of Fused Heterocyclic Systems
| Binucleophile | Resulting Fused Heterocycle | Potential Scaffold |
| Thiourea | Thiazolo[3,2-a]pyrimidine | CNS agents, Kinase inhibitors |
| Hydrazine | Thiazolo-pyridazine | Cardiotonic agents, Antihypertensives |
| o-Phenylenediamine | Thiazolo-benzodiazepine | Anxiolytics, Anticonvulsants |
| Guanidine | Thiazolo[3,2-a]pyrimidine (amino-substituted) | Antiviral, Anticancer agents |
Advanced Spectroscopic and Structural Elucidation Techniques for 5 3 Bromopropyl 2 Methyl 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole offers critical insights into the number, environment, and connectivity of the hydrogen atoms. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the methyl, propyl, and thiazole (B1198619) ring protons.
The methyl protons (CH₃) attached to the C2 position of the thiazole ring are anticipated to appear as a singlet in the upfield region of the spectrum, typically around δ 2.7 ppm. The absence of adjacent protons results in this singlet multiplicity.
The protons of the 3-bromopropyl side chain at the C5 position would present a more complex pattern. The two protons on the carbon adjacent to the thiazole ring (CαH₂) are expected to resonate as a triplet around δ 3.1 ppm. The two protons on the central carbon of the propyl chain (CβH₂) would likely appear as a multiplet (specifically, a quintet or pentet) in the region of δ 2.2-2.3 ppm due to coupling with the adjacent methylene (B1212753) groups. The two protons on the carbon bearing the bromine atom (CγH₂) would be the most deshielded of the propyl chain, resonating as a triplet at approximately δ 3.5 ppm. The integration of these signals would correspond to a 3:2:2:2 ratio, confirming the number of protons in each unique environment.
The lone proton on the C4 position of the thiazole ring is expected to appear as a singlet in the downfield region, typically around δ 7.5 ppm, characteristic of aromatic or heteroaromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | Singlet | 3H | 2-CH₃ |
| ~3.1 | Triplet | 2H | -CH₂- (alpha to thiazole) |
| ~2.2-2.3 | Quintet | 2H | -CH₂- (beta) |
| ~3.5 | Triplet | 2H | -CH₂-Br |
| ~7.5 | Singlet | 1H | Thiazole C4-H |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon of the methyl group (2-CH₃) is expected to appear in the upfield region, around δ 19 ppm. The carbons of the propyl chain would have distinct chemical shifts: the carbon attached to the bromine (~δ 33 ppm), the central carbon (~δ 32 ppm), and the carbon attached to the thiazole ring (~δ 28 ppm).
The carbons of the thiazole ring are anticipated to resonate in the downfield region. The C2 carbon, being adjacent to two heteroatoms (N and S), would be significantly deshielded, appearing around δ 165 ppm. The C4 carbon is expected around δ 148 ppm, and the C5 carbon, bearing the alkyl substituent, would likely be found near δ 130 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~19 | 2-CH₃ |
| ~28 | -CH₂- (alpha to thiazole) |
| ~32 | -CH₂- (beta) |
| ~33 | -CH₂-Br |
| ~130 | Thiazole C5 |
| ~148 | Thiazole C4 |
| ~165 | Thiazole C2 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, cross-peaks would be observed between the protons of the adjacent methylene groups in the propyl chain (CαH₂ and CβH₂, and CβH₂ and CγH₂), confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon to which it is attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. The exact mass measurement of these ions would confirm the elemental composition of C₇H₁₀BrNS.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, leading to a prominent peak at [M-Br]⁺. Cleavage of the propyl side chain is also expected, resulting in fragments corresponding to the loss of propyl or bromopropyl radicals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural components.
The C-H stretching vibrations of the methyl and methylene groups in the alkyl chain are expected in the range of 2850-3000 cm⁻¹. The C-H stretching of the thiazole ring proton would likely appear at a slightly higher frequency, around 3100 cm⁻¹.
The characteristic C=N and C=C stretching vibrations of the thiazole ring are expected to appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-S stretching vibration, also characteristic of the thiazole ring, would be observed at a lower frequency, generally in the 600-800 cm⁻¹ range.
The presence of the bromine atom is indicated by the C-Br stretching vibration, which typically appears in the low-frequency region of the spectrum, around 500-600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Thiazole Ring |
| 2850-3000 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1400-1600 | C=N, C=C Stretch | Thiazole Ring |
| 600-800 | C-S Stretch | Thiazole Ring |
| 500-600 | C-Br Stretch | Alkyl Halide |
Note: These are predicted values and may vary based on the specific molecular environment and the phase of the sample.
Computational and Theoretical Investigations of 5 3 Bromopropyl 2 Methyl 1,3 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, these calculations can predict its electronic behavior and bonding characteristics with a high degree of accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. uobaghdad.edu.iqbohrium.com DFT studies on this compound would typically involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of various electronic properties.
The electronic structure of thiazole (B1198619) derivatives has been a subject of interest due to their wide range of applications. ijper.orgnih.gov DFT calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests higher reactivity.
The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). sci-hub.se For this compound, the nitrogen and sulfur atoms of the thiazole ring are expected to be electron-rich, while the hydrogen atoms and the carbon atom attached to the bromine are likely to be electron-poor.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. mdpi.com In the context of this compound, NBO analysis can provide a deeper understanding of the electronic delocalization within the thiazole ring and the interactions between the ring and its substituents.
Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| LP(1) N | π(C=C) | 15.2 |
| LP(1) S | π(C=N) | 8.5 |
| π(C=C) | π*(C=N) | 20.1 |
Molecular Modeling and Conformational Analysis
The biological activity and chemical reactivity of a molecule are often influenced by its three-dimensional shape and conformational flexibility. nih.gov Molecular modeling and conformational analysis of this compound are crucial for identifying its preferred spatial arrangements.
The conformational landscape of this molecule is primarily determined by the rotation around the single bonds in the 3-bromopropyl side chain. Different orientations of this chain relative to the thiazole ring can lead to various conformers with different energies. Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic conformational search to identify the most stable conformers. core.ac.uk
The potential energy surface can be scanned by varying the key dihedral angles of the propyl chain to locate the energy minima corresponding to stable conformers. The relative energies of these conformers determine their population at a given temperature.
Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C4-C5-Cα-Cβ) | Relative Energy (kcal/mol) |
| A (Anti) | 180° | 0.0 |
| B (Gauche) | 60° | 1.2 |
| C (Gauche) | -60° | 1.2 |
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies can provide valuable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. e3s-conferences.org For this compound, a key reaction of interest is the nucleophilic substitution at the carbon atom bonded to the bromine atom.
Computational methods can be used to model the reaction pathway of, for example, the substitution of the bromine atom by a nucleophile. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. e3s-conferences.org
By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. This can help in understanding the feasibility of a reaction and the factors that influence its outcome.
Table 4: Hypothetical Calculated Energies for a Nucleophilic Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +20.5 |
| Products | -10.2 |
Applications and Synthetic Utility of 5 3 Bromopropyl 2 Methyl 1,3 Thiazole in Modern Organic Synthesis
Role as a Versatile Synthetic Building Block in Multistep Pathways
There is a lack of specific documented examples where 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is utilized as a key starting material or intermediate in complex, multistep synthetic pathways described in peer-reviewed literature.
Development of Complex Organic Molecules through Sequential Transformations
No specific instances of this compound being used for the synthesis of intricate natural products, pharmaceutical agents, or other complex organic molecules were identified in the available research.
Strategies for Heterocyclic Scaffold Construction
While the bromopropyl group is an ideal functionality for intramolecular or intermolecular cyclization reactions to form new heterocyclic rings, there are no prominent, published strategies that specifically employ This compound for this purpose.
Contribution of 5 3 Bromopropyl 2 Methyl 1,3 Thiazole Derivatives to Medicinal Chemistry Research
Design and Synthesis of Novel Pharmaceutical Scaffolds and Chemical Probes
The 2,4,5-trisubstituted thiazole (B1198619) ring is considered a privileged scaffold in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. monash.edu The compound 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is a key intermediate for synthesizing a variety of derivatives. The thiazole nucleus is a fundamental component in numerous drugs, and its derivatives are known for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. globalresearchonline.netnih.govnih.govnih.gov
The synthesis of thiazole derivatives often employs established methods like the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. mdpi.com Modern synthetic strategies also include multi-component reactions and the use of green chemistry principles to create these scaffolds efficiently. mdpi.com The this compound structure is particularly useful because the bromopropyl side chain provides a reactive site for further chemical modifications. This allows for the systematic synthesis of a library of related compounds, where different functional groups can be introduced to explore their effects on biological activity.
Beyond creating potential drug candidates, these derivatives are also designed as chemical probes. mskcc.org Chemical probes are small molecules used to study and manipulate protein function within a native cellular environment. mskcc.org By attaching fluorescent tags or affinity labels to the thiazole scaffold via the bromopropyl arm, researchers can create tools to identify drug targets, visualize biological processes, and elucidate the mechanisms of action of therapeutic agents. ljmu.ac.uk
Table 1: Synthetic Routes for Thiazole Derivatives
| Method | Description | Key Reactants | Reference |
|---|---|---|---|
| Hantzsch Synthesis | A classic method involving the condensation of an α-haloketone and a thioamide. | α-haloketones, Thioamides | mdpi.com |
| Cook-Heilborn Method | Involves the reaction of α-aminonitriles with carbon disulfide. | α-aminonitriles, Carbon Disulfide |
Structure-Activity Relationship (SAR) Studies of Thiazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. ijper.org For thiazole derivatives, SAR studies explore how modifications at the C2, C4, and C5 positions of the thiazole ring affect their therapeutic properties. globalresearchonline.netnih.gov
The substituent at the 2-position of the thiazole ring is crucial. For instance, the presence of an amino group at C2 is a common feature in many biologically active thiazoles. nih.gov The nature of the group at the 5-position also significantly impacts activity. In the case of this compound derivatives, modifications would focus on replacing the bromine atom with various other functional groups (e.g., amines, azides, thiols) to alter properties like polarity, size, and hydrogen bonding capacity.
SAR studies have shown that:
Electron-donating vs. Electron-withdrawing groups: The addition of electron-donating groups (like methyl) can increase the basicity and nucleophilicity of the thiazole ring, while electron-withdrawing groups (like nitro) have the opposite effect, which can influence receptor binding. globalresearchonline.net
Hydrophobicity: The introduction of nonpolar, hydrophobic moieties can be beneficial for activities such as antibacterial efficacy by enhancing penetration into the bacterial cell membrane. globalresearchonline.netnih.gov
Steric Factors: The size and shape of the substituents can dictate how well the molecule fits into the binding pocket of a target protein.
These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore—the essential features required for biological activity—and to optimize lead compounds for increased potency and selectivity. mdpi.com
Molecular Mechanism of Action Studies (In Vitro and Theoretical Investigations)
Determining the molecular mechanism of action is a critical step in drug development. For derivatives of this compound, this involves a combination of experimental in vitro assays and theoretical studies.
In vitro studies are conducted to identify the specific biological targets of the compounds. These can include:
Enzyme Inhibition Assays: Many thiazole derivatives have been identified as enzyme inhibitors. For example, specific analogs have shown inhibitory activity against targets like vascular endothelial growth factor receptor-2 (VEGFR-2) in cancer cells or cyclooxygenase (COX) enzymes involved in inflammation. nih.govmdpi.com
Cell-Based Assays: These assays assess the effect of the compounds on cellular processes. For instance, researchers might measure the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), or the reduction of inflammatory cytokine release. nih.govacademie-sciences.fr
Theoretical investigations complement these experiments by providing insights at the atomic level. nih.govresearchgate.net Using computational chemistry methods like Density Functional Theory (DFT), researchers can study the electronic properties of the thiazole derivatives and model their reaction mechanisms with target biomolecules. nih.gov These theoretical studies help to rationalize experimental findings and guide the design of new compounds with improved mechanisms of action.
Computational Approaches to Ligand Design and Target Interaction Modeling (e.g., Molecular Docking)
Computational tools are indispensable in modern drug discovery for designing new ligands and modeling their interactions with biological targets. Molecular docking is a primary technique used for this purpose. amazonaws.comdergipark.org.tr
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. amazonaws.com This allows researchers to:
Predict Binding Affinity: Docking programs calculate a "docking score," which estimates the binding energy between the ligand and the protein. Lower binding energies generally suggest a more stable interaction. nih.gov
Visualize Binding Modes: The simulations provide 3D models of the ligand-protein complex, showing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding. nih.govresearchgate.net
Guide Ligand Design: By understanding how a parent compound like a this compound derivative binds to its target, chemists can rationally design new analogs with modifications expected to improve these interactions and, consequently, enhance biological activity. nih.gov
For example, a docking study might reveal that the nitrogen atom in the thiazole ring forms a crucial hydrogen bond with an amino acid residue in the active site of an enzyme. nih.gov The study might also show a nearby hydrophobic pocket that could be filled by adding a larger, nonpolar group to the 5-position side chain. This information provides a clear strategy for the next round of chemical synthesis and biological testing.
Table 2: Key Interactions in Molecular Docking of Thiazole Derivatives
| Interaction Type | Description | Example Residues |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (O, N). | Serine, Glutamine, Aspartate |
| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water. | Leucine, Valine, Phenylalanine |
These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
